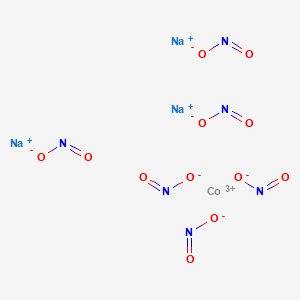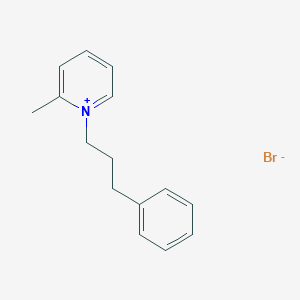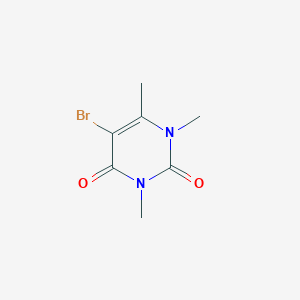![molecular formula C14H8N4O2 B083876 3-Nitro-6H-indolo[2,3-b]quinoxaline CAS No. 13860-55-4](/img/structure/B83876.png)
3-Nitro-6H-indolo[2,3-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-6H-indolo[2,3-b]quinoxaline (NIQ) is a synthetic compound that has been widely studied for its potential applications in scientific research. NIQ is a heterocyclic molecule that contains both nitrogen and oxygen atoms in its structure. It has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mécanisme D'action
3-Nitro-6H-indolo[2,3-b]quinoxaline has been shown to interact with a variety of biological molecules, including DNA, RNA, and proteins. It has been shown to bind to DNA and cause structural changes that can lead to DNA damage. It has also been shown to inhibit the activity of certain enzymes, including topoisomerase I and II, which are involved in DNA replication and repair.
Effets Biochimiques Et Physiologiques
3-Nitro-6H-indolo[2,3-b]quinoxaline has been shown to exhibit a range of biochemical and physiological effects, including inducing apoptosis (programmed cell death) in cancer cells, inhibiting cell proliferation, and reducing inflammation. It has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Nitro-6H-indolo[2,3-b]quinoxaline in lab experiments is its versatility. It can be used in a variety of assays and experiments to investigate various biological processes. Another advantage is its stability, which allows it to be stored for long periods of time without degrading. However, one limitation is its potential toxicity, which may limit its use in certain experiments. Additionally, the high cost of synthesis may make it less accessible for some researchers.
Orientations Futures
There are several potential future directions for research involving 3-Nitro-6H-indolo[2,3-b]quinoxaline. One area of interest is its potential as a photosensitizer in photodynamic therapy. Another area of interest is its potential as an anticancer agent, particularly in combination with other drugs. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential for use in other areas of research, such as neuroscience and immunology.
Méthodes De Synthèse
3-Nitro-6H-indolo[2,3-b]quinoxaline can be synthesized using a variety of methods, including condensation reactions and cyclization reactions. One common method involves the reaction of 2-nitrobenzaldehyde with 2-aminophenylacetic acid in the presence of a catalyst such as acetic anhydride. This reaction produces 3-Nitro-6H-indolo[2,3-b]quinoxaline as a yellow crystalline solid.
Applications De Recherche Scientifique
3-Nitro-6H-indolo[2,3-b]quinoxaline has been used in a variety of scientific research applications, including as a fluorescent probe for detecting DNA damage and as a potential anticancer agent. It has also been studied for its potential as a photosensitizer in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizing agent that selectively kills cancer cells.
Propriétés
Numéro CAS |
13860-55-4 |
|---|---|
Nom du produit |
3-Nitro-6H-indolo[2,3-b]quinoxaline |
Formule moléculaire |
C14H8N4O2 |
Poids moléculaire |
264.24 g/mol |
Nom IUPAC |
3-nitro-6H-indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C14H8N4O2/c19-18(20)8-5-6-11-12(7-8)17-14-13(15-11)9-3-1-2-4-10(9)16-14/h1-7H,(H,16,17) |
Clé InChI |
FEIUUTDXVTUBOH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)[N+](=O)[O-])N=C3N2 |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)[N+](=O)[O-])N=C3N2 |
Synonymes |
3-Nitro-6H-indolo[2,3-b]quinoxaline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N,N-Dimethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B83812.png)
![6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B83813.png)

